molecular formula C6H6IN3S B8615409 1-(6-Iodopyridin-2-yl)thiourea

1-(6-Iodopyridin-2-yl)thiourea

Cat. No.: B8615409
M. Wt: 279.10 g/mol
InChI Key: JDJXFVZBIOCMKM-UHFFFAOYSA-N
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Description

1-(6-Iodopyridin-2-yl)thiourea is a thiourea derivative characterized by a pyridine ring substituted with an iodine atom at the 6-position and a thiourea moiety (-NH-CS-NH2) at the 2-position. The iodine atom introduces steric bulk and electron-withdrawing effects, influencing the compound’s reactivity, solubility, and molecular interactions. Thiourea derivatives are widely studied for their biological activities, including antioxidant, antimicrobial, and enzyme-inhibitory properties .

Properties

Molecular Formula

C6H6IN3S

Molecular Weight

279.10 g/mol

IUPAC Name

(6-iodopyridin-2-yl)thiourea

InChI

InChI=1S/C6H6IN3S/c7-4-2-1-3-5(9-4)10-6(8)11/h1-3H,(H3,8,9,10,11)

InChI Key

JDJXFVZBIOCMKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)I)NC(=S)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural and Electronic Comparisons

Table 1: Key Structural Features of Selected Thiourea Derivatives
Compound Name Substituents Key Features
1-(6-Iodopyridin-2-yl)thiourea 6-iodo-pyridin-2-yl Heavy iodine atom enhances lipophilicity and potential halogen bonding .
1-(5-Bromopyridin-2-yl)thiourea 5-bromo-pyridin-2-yl Bromine offers moderate electron-withdrawing effects; smaller atomic radius than iodine .
1-Naphthylthiourea (ANTU) 1-naphthyl Aromatic naphthyl group increases π-π stacking potential; historically used as a rodenticide .
1-(3,4-Dichlorophenyl)thiourea 3,4-dichloro-phenyl Chlorine substituents enhance oxidative stability and antioxidant activity .
1-(Perfluorophenyl)thiourea Perfluorophenyl Strong electron-withdrawing effects; high thermal and chemical stability .

Key Observations :

  • Iodine vs.
  • Aromatic vs. Heterocyclic Substituents : Naphthyl and phenyl derivatives (e.g., ANTU) prioritize hydrophobic interactions, while pyridyl substituents (as in the iodinated compound) enable hydrogen bonding via the pyridine nitrogen .

Key Observations :

  • Toxicity Profile : ANTU’s high toxicity contrasts with the pyridyl thioureas, which are often explored for therapeutic applications, indicating substituent-dependent safety profiles .

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